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Compound of Interest

Compound Name: Vafidemstat

Cat. No.: B611622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vafidemstat (ORY-2001) is an orally bioavailable and brain-penetrant small molecule under

investigation for various neurological and psychiatric disorders.[1][2] It functions as a dual

inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-

B).[3] Its primary mechanism of action involves the epigenetic regulation of gene expression

through the inhibition of LSD1, a key enzyme in neurogenesis and neuronal differentiation.[2]

This document provides detailed application notes and protocols for the preparation and use of

Vafidemstat oral formulations in a research setting, catering to both preclinical and clinical

development interests.

Data Presentation
Preclinical Oral Formulation Data
The following tables summarize typical compositions for preparing Vafidemstat oral

formulations for preclinical animal studies.

Table 1: Vafidemstat Oral Solution for Preclinical Research
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Component Purpose
Typical
Concentration/Ratio

Vafidemstat Active Agent Target dose (e.g., 1-5 mg/mL)

DMSO Solubilizing Agent 5-10% (v/v)

PEG300 Co-solvent 40% (v/v)

Tween-80 Surfactant 5% (v/v)

Saline or ddH₂O Vehicle q.s. to 100%

Table 2: Vafidemstat Oral Suspension for Preclinical Research

Component Purpose
Typical
Concentration/Ratio

Vafidemstat Active Agent Target dose (e.g., 5 mg/mL)

DMSO Solubilizing Agent 10% (v/v)

Corn Oil Vehicle 90% (v/v)

OR**

20% SBE-β-CD in Saline Suspending/Solubilizing Agent 90% (v/v)

Clinical Oral Administration Data
Clinical trials have utilized oral administration of Vafidemstat at various dosages.

Table 3: Vafidemstat Oral Dosing in Clinical Trials
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Clinical Trial
Phase

Indication(s)
Oral Dosage(s)
Administered

Pharmacokinet
ic Parameter
(Tmax)

Pharmacokinet
ic Parameter
(Half-life)

Phase I
Healthy

Volunteers

0.2, 0.6, 1.0, 1.5,

2.5, 4.0 mg

(single and

multiple

ascending

doses)

0.5 - 2 hours ~20 - 30 hours

Phase IIa

(ETHERAL)

Mild to Moderate

Alzheimer's

Disease

0.6 mg and 1.2

mg daily
Not specified Not specified

Phase IIa

(REIMAGINE-

AD)

Moderate to

Severe

Alzheimer's

Disease

(agitation/aggres

sion)

1.2 mg daily Not specified Not specified

Phase IIb

(PORTICO)

Borderline

Personality

Disorder

Not specified in

searches
Not specified Not specified

Phase IIb

(EVOLUTION)

Schizophrenia

(negative

symptoms and

cognition)

Not specified in

searches
Not specified Not specified

Note: While specific excipients for the clinical solid oral dosage form of Vafidemstat are not

publicly disclosed, patent literature for LSD1 inhibitors suggests the use of common excipients

such as lactose monohydrate (diluent), fumaric acid (organic acid), and sodium stearyl

fumarate or stearic acid (lubricants) for tablet formulations.[4]

Experimental Protocols
Preclinical Formulation Protocols
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Protocol 1: Preparation of Vafidemstat Oral Solution (e.g., for 1 mL at 5 mg/mL)

Materials:

Vafidemstat powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile saline or double-distilled water (ddH₂O)

Sterile microcentrifuge tubes

Pipettes and sterile tips

Vortex mixer

Sonicator (optional)

Procedure:

Weigh 5 mg of Vafidemstat powder and place it into a sterile microcentrifuge tube.

Add 100 µL of DMSO to the tube.

Vortex thoroughly until the Vafidemstat is completely dissolved. Gentle warming or brief

sonication can be used to aid dissolution.

Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.

Add 50 µL of Tween-80 and vortex again to ensure complete mixing.

Add 450 µL of sterile saline or ddH₂O to bring the total volume to 1 mL.

Vortex the final solution extensively to ensure uniformity. The resulting solution should be

clear.
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Prepare fresh daily or store at 4°C for a short period, protected from light. Before

administration, bring the solution to room temperature and vortex.

Protocol 2: Preparation of Vafidemstat Oral Suspension in Corn Oil (e.g., for 1 mL at 5 mg/mL)

Materials:

Vafidemstat powder

Dimethyl sulfoxide (DMSO)

Corn oil

Sterile microcentrifuge tubes

Pipettes and sterile tips

Vortex mixer

Procedure:

Prepare a 50 mg/mL stock solution of Vafidemstat in DMSO.

In a separate sterile microcentrifuge tube, add 900 µL of corn oil.

Add 100 µL of the 50 mg/mL Vafidemstat stock solution to the corn oil.

Vortex the mixture vigorously for several minutes to ensure a uniform suspension.

Visually inspect the suspension for homogeneity before each administration.

This suspension should be prepared fresh before use.

In Vivo Oral Administration Protocol (Mouse Model)
Protocol 3: Oral Gavage Administration in Mice

Materials:
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Prepared Vafidemstat formulation (solution or suspension)

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

Syringes (1 mL)

Animal scale

Procedure:

Weigh the mouse to determine the correct volume of the formulation to administer based on

the target dosage (e.g., in mg/kg).

Draw the calculated volume of the Vafidemstat formulation into a 1 mL syringe fitted with an

oral gavage needle.

Gently restrain the mouse, ensuring its head and body are held securely to prevent

movement.

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue

towards the esophagus.

Advance the needle smoothly and without force until it reaches the stomach.

Slowly dispense the liquid from the syringe.

Gently remove the gavage needle.

Monitor the animal for a short period after administration to ensure there are no adverse

reactions.

Signaling Pathways and Mechanisms
Vafidemstat's primary mechanism of action is the inhibition of LSD1, an enzyme that

demethylates mono- and di-methylated lysine residues on histone H3 (H3K4me1/2 and

H3K9me1/2), leading to the regulation of gene transcription.[1][5] By inhibiting LSD1,

Vafidemstat modulates the expression of genes involved in neuronal function,

neuroinflammation, and synaptic plasticity.[1][6]
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Vafidemstat's inhibitory action on LSD1 alters gene expression, leading to neuroprotective

effects.

Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study investigating

the effects of an oral Vafidemstat formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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